3-Hydroxybenzoic acid physical and chemical properties
3-Hydroxybenzoic acid physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxybenzoic Acid
Introduction
3-Hydroxybenzoic acid (3-HBA), also known as m-hydroxybenzoic acid, is a monohydroxybenzoic acid, an organic compound with the molecular formula C₇H₆O₃.[1][2][3] It is one of three isomers of hydroxybenzoic acid, alongside 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid.[2] 3-HBA serves as a crucial intermediate in the synthesis of plasticizers, resins, pharmaceuticals, and other fine chemicals.[1][4] It is found naturally in various plants, such as vanilla, raspberries, and tea, and is also a component of castoreum, an exudate from beavers.[2][3] This document provides a comprehensive overview of the physical and chemical properties of 3-Hydroxybenzoic acid, intended for researchers, scientists, and professionals in drug development.
Physical Properties
3-Hydroxybenzoic acid is a white to off-white, odorless crystalline solid at room temperature, often appearing as a powder or needle-like crystals.[1][2][5] It is a non-flammable, hygroscopic, and non-volatile solid that is relatively stable.[2]
Table 1: Physical Properties of 3-Hydroxybenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₃ | [1][2][3] |
| Molecular Weight | 138.12 g/mol | [1][2][3] |
| Appearance | White or off-white crystalline powder/needles | [1][2] |
| Melting Point | 200-203 °C | [2][4][6] |
| Boiling Point | 274 - 297 °C | [2][5] |
| Density | 1.473 - 1.509 g/cm³ | [2][5] |
| Vapor Pressure | 0.000158 mmHg | [1] |
| LogP | 1.50 | [1] |
Solubility
The solubility of 3-Hydroxybenzoic acid is a critical factor in its application, particularly in pharmaceuticals. It is slightly soluble in water, with its solubility increasing at higher temperatures.[5][7] It is more soluble in organic solvents like ethanol, acetone, and ether.[5] The presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group allows for strong hydrogen bonding with polar solvents, facilitating its dissolution.[5] The pH of the solution significantly influences its solubility; in alkaline solutions, the carboxylic acid group ionizes, greatly enhancing its aqueous solubility.[5]
Table 2: Solubility of 3-Hydroxybenzoic Acid
| Solvent | Solubility | Temperature | Source(s) |
| Water | 7.25 mg/mL | 25 °C | [1] |
| Water | 6.11 g / 100 g | 69 °C | [2] |
| Ethanol (98%) | 39.6 g / 100 g | 65 °C | [2] |
| n-Butanol | 20.7 g / 100 g | 36.5 °C | [2] |
| DMSO | 28 mg/mL (202.72 mM) | 25 °C | [8] |
| Hexane | Insoluble | - | [2] |
| Chloroform | Insoluble | - | [2] |
Chemical Properties
3-Hydroxybenzoic acid is a stable compound, even at temperatures up to 300 °C, a property not shared by its ortho and para isomers.[2][4] Its chemical reactivity is characterized by the presence of the carboxyl and hydroxyl functional groups on the benzene ring.
Table 3: Chemical and Spectroscopic Properties of 3-Hydroxybenzoic Acid
| Property | Value | Source(s) |
| pKa | 4.06 | [9] |
| Dissociation Constants (19°C) | K₁ = 8.71 × 10⁻⁵, K₂ = 1.18 × 10⁻¹⁰ | [2] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.87 (s, 1H), 9.79 (s, 1H), 7.43-7.39 (m, 2H), 7.31 (t, 1H), 7.04-7.02 (m, 1H) | [1][10] |
| ¹³C NMR (DMSO-d₆, 15.09 MHz) δ (ppm) | Available in literature | [1][11] |
| IR Spectrum | Available in literature | [12][13] |
| Mass Spectrum | Available in literature | [12][13] |
Chemical Reactions
Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, on 3-hydroxybenzoic acid primarily occur at the ortho or para positions relative to the hydroxyl group.[2][4]
-
Nitration : Reaction with 62% aqueous nitric acid yields 2-nitro-3-hydroxybenzoic acid as the main product, with smaller amounts of 4-nitro- and 6-nitro-3-hydroxybenzoic acids.[2][4]
-
Esterification : Forms various esters like methyl 3-hydroxybenzoate, which are used as preservatives and fragrances.[2]
-
Amidation : Can be amidated to form amides such as 3-hydroxybenzamide, used in pharmaceuticals and dyes.[2]
-
Reduction : Can be reduced to form 3-hydroxybenzyl alcohol.[2]
-
Acyl Chloride Formation : Reacts with phosphorus pentachloride to form 3-hydroxybenzoyl chloride.[2]
-
Schmidt Reaction : Can be converted to m-aminophenol in an 80% yield by reacting with hydrazoic acid.[4]
Experimental Protocols
Synthesis of 3-Hydroxybenzoic Acid
A common industrial method for synthesizing 3-hydroxybenzoic acid is through the alkali fusion of sodium 3-sulfobenzoate.[2][3]
-
Sulfonation : Benzoic acid is reacted with oleum (fuming sulfuric acid) with stirring, and the temperature is raised to approximately 100 °C for 2 hours to produce sodium 3-sulfobenzoate.[4]
-
Alkali Fusion : The resulting sulfonated product is transferred to an alkali melting pot. Solid sodium hydroxide is added, and the mixture is heated to 210-220 °C for 4-5 hours.[2][3][4] This process can also be carried out in a nickel autoclave under pressure (10-30 bars) at temperatures between 200-300 °C.[14]
-
Acidification : After the reaction, the melt is cooled and dissolved in water.[14] The solution is then acidified with a mineral acid, such as diluted sulfuric acid or hydrochloric acid, to precipitate the crude 3-hydroxybenzoic acid.[2][14]
-
Purification : The crude product is purified by recrystallization from water, often with the addition of activated carbon to remove impurities.[2] This method typically yields 3-hydroxybenzoic acid with a purity of about 90%.[2]
Caption: Synthesis of 3-Hydroxybenzoic Acid via Sulfonation and Alkali Fusion.
Characterization and Analysis Workflow
The physical and chemical properties of synthesized or procured 3-Hydroxybenzoic acid are confirmed through a standard analytical workflow.
-
Physical Characterization : The appearance, color, and odor are noted. The melting point is determined using a capillary melting point apparatus.[15]
-
Spectroscopic Analysis :
-
FTIR Spectroscopy : Infrared spectra are recorded, typically on a potassium bromide (KBr) pellet, to identify characteristic functional group vibrations.[15]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired, usually in a deuterated solvent like DMSO-d₆, to confirm the chemical structure and purity.[1][15]
-
Mass Spectrometry : Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.[15]
-
-
Purity and Polymorphism :
-
Solubility and pKa Determination :
-
Solubility Studies : The solubility is determined by adding the compound to various solvents at controlled temperatures until saturation is reached.
-
Potentiometric Titration : The pKa value is typically determined by titrating a solution of the acid with a strong base and monitoring the pH change.
-
Caption: General workflow for the characterization of 3-Hydroxybenzoic acid.
Key Chemical Reactions Visualization
The reactivity of 3-Hydroxybenzoic acid is central to its utility as a chemical intermediate. The following diagram illustrates some of its fundamental transformations.
Caption: Simplified reaction pathways for 3-Hydroxybenzoic acid.
Safety and Handling
3-Hydroxybenzoic acid is considered harmful if swallowed and can cause skin and serious eye irritation.[17][18][19] It may also cause respiratory tract irritation.[17][19] Standard laboratory safety precautions should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[19][20] Handling should be done in a well-ventilated area or under a fume hood to avoid inhalation of dust.[18][21] Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[7][21]
Conclusion
3-Hydroxybenzoic acid is a versatile organic compound with well-defined physical and chemical properties that make it a valuable building block in various industrial applications, including pharmaceuticals and polymer science. A thorough understanding of its solubility, reactivity, and crystalline forms is essential for its effective utilization in research and development.[16] The experimental protocols for its synthesis and characterization are well-established, allowing for consistent production and quality control.
References
- 1. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-Hydroxybenzoic acid ReagentPlus , 99 99-06-9 [sigmaaldrich.com]
- 7. 3-Hydroxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. global.oup.com [global.oup.com]
- 10. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum [chemicalbook.com]
- 11. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Benzoic acid, 3-hydroxy- [webbook.nist.gov]
- 14. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00159K [pubs.rsc.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 19. lobachemie.com [lobachemie.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
